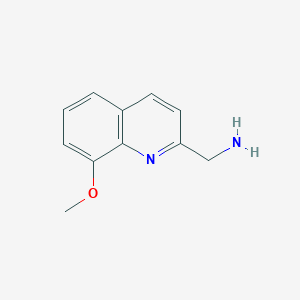
(8-Methoxyquinolin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Methoxyquinolin-2-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features a methoxy group at the 8th position and a methanamine group at the 2nd position on the quinoline ring, making it a valuable molecule for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxyquinolin-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxyquinoline.
Functional Group Introduction: The methanamine group is introduced at the 2nd position through a series of reactions, including nitration, reduction, and substitution reactions.
Reaction Conditions: Common reagents used in these reactions include nitric acid, tin chloride, and ammonia. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(8-Methoxyquinolin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Hydroxyquinolin-2-yl)methanamine.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(8-Methoxyquinolin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of fluorescent probes for metal ion detection.
Wirkmechanismus
The mechanism of action of (8-Methoxyquinolin-2-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-Methoxyquinolin-8-yl)methanamine: Similar structure but with the methoxy group at the 7th position.
2-Methyl-8-quinolinol: Features a methyl group instead of a methanamine group.
Uniqueness
(8-Methoxyquinolin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methanamine groups contribute to its versatility in various applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
(8-methoxyquinolin-2-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-14-10-4-2-3-8-5-6-9(7-12)13-11(8)10/h2-6H,7,12H2,1H3 |
InChI-Schlüssel |
CFBRBEUTBXFISJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1N=C(C=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



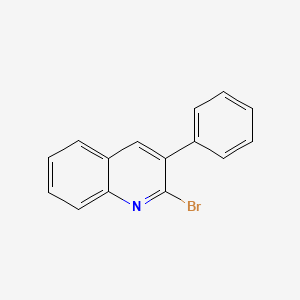
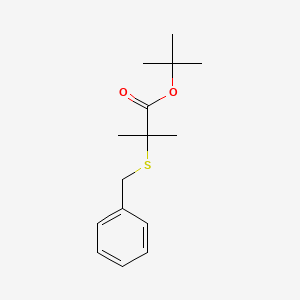

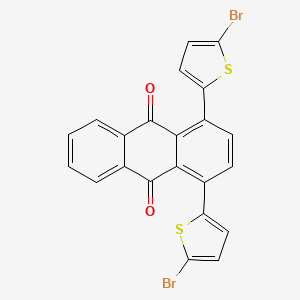


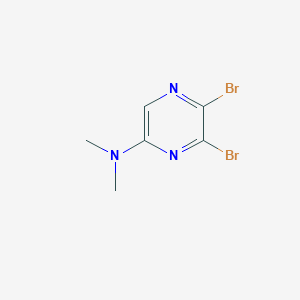
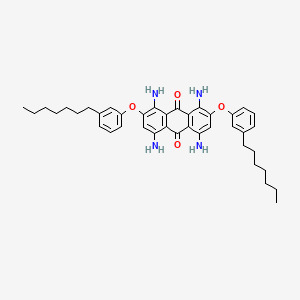
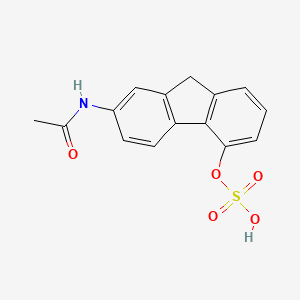
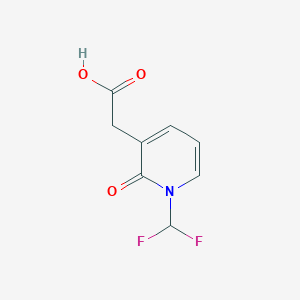

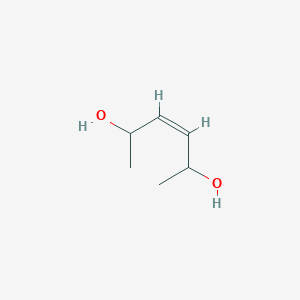
![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)
